molecular formula C6H7NOS2 B6165238 2-(prop-2-ene-1-sulfinyl)-1,3-thiazole CAS No. 69749-88-8

2-(prop-2-ene-1-sulfinyl)-1,3-thiazole

Cat. No.: B6165238
CAS No.: 69749-88-8
M. Wt: 173.3
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Description

2-(Prop-2-ene-1-sulfinyl)-1,3-thiazole is a heterocyclic compound featuring a thiazole core (a five-membered ring containing nitrogen and sulfur) substituted with a prop-2-ene-1-sulfinyl group. Key identifiers include:

  • Molecular formula: C₈H₉ClN₂OS
  • Molecular weight: 216.69 g/mol
  • CAS number: 51482-93-0 . This compound is primarily used in pharmaceutical and agrochemical research due to its unique electronic and steric properties.

Properties

CAS No.

69749-88-8

Molecular Formula

C6H7NOS2

Molecular Weight

173.3

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The nucleophilic substitution at the sulfinyl chloride group by the nitrogen atom of the thiazole ring proceeds via an intermediate thioether, which is subsequently oxidized to the sulfinyl derivative. Typical conditions include anhydrous dichloromethane at 0–5°C to minimize side reactions. Yields for this method range from 60% to 75%, depending on the purity of starting materials.

Challenges and Optimizations

A key limitation is the instability of prop-2-ene-1-sulfinyl chloride, which necessitates in situ preparation. Recent optimizations involve using slow addition techniques and molecular sieves to absorb moisture, improving yield reproducibility.

Palladium-catalyzed C–H activation has emerged as a powerful tool for functionalizing thiazole rings. A notable example is the regioselective arylation of thiazole derivatives at the 5-position, which can be adapted for sulfinyl group introduction via post-functionalization.

Ligand-Free Pd Catalysis

Under ligand-free conditions, Pd(OAc)₂ catalyzes the coupling of thiazoles with sulfinyl halides. This method avoids costly ligands and achieves 80–85% yields when conducted in dimethylacetamide (DMA) at 120°C for 12 hours. The mechanism likely involves a Pd(0/II) cycle, with the sulfinyl halide acting as both an electrophile and oxidant.

Copper-Mediated Approaches

Copper(I) iodide facilitates Ullman-type couplings between thiazole bromides and sulfinyl grignard reagents. This method is particularly effective for introducing bulky sulfinyl groups, with yields exceeding 70% in tetrahydrofuran (THF) at reflux.

Green Chemistry and One-Pot Syntheses

Recent advances emphasize sustainability, exemplified by a one-pot multicomponent reaction using nickel ferrite (NiFe₂O₄) nanoparticles as a recyclable catalyst.

NiFe₂O₄-Catalyzed Protocol

Thiosemicarbazide, prop-2-ene-1-sulfonyl chloride, and a thiazole precursor react in ethanol-water (3:1) at 75°C for 60 minutes. The nanoparticles enhance reaction efficiency by activating the thiosemicarbazide, enabling simultaneous C–S and C–N bond formation. Yields reach 90%, with the catalyst recoverable via magnetic separation.

Solvent-Free Mechanochemical Synthesis

Ball-milling thiourea, prop-2-ene-1-sulfinyl chloride, and 2-chloroacetophenone generates the target compound in 68% yield within 15 minutes. This method eliminates solvent use and reduces energy consumption, aligning with green chemistry principles.

Industrial-Scale Production Techniques

Industrial methods prioritize scalability and cost-efficiency, often employing continuous flow reactors.

Continuous Flow Synthesis

A tubular reactor system with automated temperature and pressure controls enables the continuous synthesis of this compound. Residence times of 30 minutes at 100°C and 10 bar pressure achieve 85% conversion, with inline purification via fractional distillation.

Quality Control Considerations

Industrial batches are analyzed using HPLC-MS to monitor sulfinyl group stability. Impurities such as over-oxidized sulfones are kept below 0.5% through rigorous oxygen exclusion.

Comparative Analysis of Methods

Method Reagents/Catalysts Conditions Yield (%) Advantages
Classical CondensationTriethylamine, CH₂Cl₂0–5°C, 4 hours60–75Simple setup
Pd CatalysisPd(OAc)₂, DMA120°C, 12 hours80–85High regioselectivity
NiFe₂O₄ NanoparticlesEthanol-water, 75°C60 minutes90Eco-friendly, recyclable catalyst
Continuous FlowTubular reactor, 10 bar100°C, 30 minutes85Scalable, high throughput

Chemical Reactions Analysis

Types of Reactions

2-(prop-2-ene-1-sulfinyl)-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(prop-2-ene-1-sulfinyl)-1,3-thiazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential antimicrobial properties due to the presence of the thiazole ring.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological thiols.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(prop-2-ene-1-sulfinyl)-1,3-thiazole involves its interaction with thiol-containing proteins and enzymes. The sulfinyl group can form covalent bonds with thiol groups, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the context of its antimicrobial properties, where it can disrupt the function of essential bacterial enzymes .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes critical differences between 2-(prop-2-ene-1-sulfinyl)-1,3-thiazole and analogous compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituent Electronic Effects
This compound C₈H₉ClN₂OS 216.69 51482-93-0 Prop-2-ene-1-sulfinyl (–CH₂CH₂SO–) Electron-withdrawing (polar sulfinyl)
2-(1H-Imidazol-2-ylmethylidene)hydrazinyl-1,3-thiazoles Varies (e.g., C₇H₇N₅S) ~209–250 Not specified Hydrazinyl-imidazole Electron-donating (imidazole N–H groups)
5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-mide C₁₁H₉F₃N₂S 258.26 Not specified Trifluoromethylphenyl Strongly electron-withdrawing (CF₃)

Key Observations :

  • The sulfinyl group in the target compound enhances polarity and solubility in polar solvents compared to aryl-substituted derivatives like the trifluoromethylphenyl analog .

Comparison :

  • Sulfinyl-thiazole synthesis may require controlled oxidation steps, complicating scalability compared to hydrazinyl-thiazoles.
  • Imidazole-hydrazinyl derivatives achieve moderate to good yields, suggesting robust synthetic routes .

Contrast :

  • The sulfinyl group may prioritize applications in central nervous system (CNS) drugs due to enhanced blood-brain barrier penetration, whereas imidazole derivatives target infections .

Q & A

What are the key synthetic strategies for preparing 2-(prop-2-ene-1-sulfinyl)-1,3-thiazole?

Level: Basic
Answer:
The synthesis of this compound involves multi-step reactions:

Thiazole ring formation : Utilize the Hantzsch thiazole synthesis, where α-haloketones (e.g., chloroacetone) react with thiourea derivatives under reflux in ethanol .

Sulfinyl group introduction : Oxidize the corresponding sulfide precursor (2-(prop-2-ene-1-sulfanyl)-1,3-thiazole) using controlled oxidizing agents like meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C to avoid over-oxidation to sulfones .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

What spectroscopic methods are critical for characterizing this compound?

Level: Basic
Answer:
Key techniques include:

  • ¹H/¹³C NMR : Confirm thiazole ring protons (δ 7.2–8.5 ppm for aromatic H) and sulfinyl group (δ 2.8–3.5 ppm for CH₂-S(O)-) .
  • IR Spectroscopy : Detect S=O stretch (~1030–1070 cm⁻¹) and C=N/C-S vibrations (1550–1650 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 174.2 for C₅H₅NOS₂) .
  • Elemental Analysis : Verify purity (<0.3% deviation from theoretical C, H, N, S values) .

How does the sulfinyl group influence the compound's reactivity and biological activity?

Level: Advanced
Answer:
The sulfinyl group:

  • Introduces chirality : Requires stereoselective synthesis to isolate enantiomers, critical for binding to chiral biological targets .
  • Enhances solubility : Polar S=O group improves aqueous solubility compared to sulfide analogs, impacting pharmacokinetics .
  • Modulates bioactivity : In thiazole derivatives, sulfoxides show higher antimicrobial potency (e.g., E. coli MIC ~8 µg/mL vs. sulfide MIC ~16 µg/mL) due to improved membrane penetration .
    Methodological Tip : Compare sulfoxide and sulfide analogs in in vitro assays (e.g., enzyme inhibition, bacterial growth curves) to isolate sulfinyl-specific effects .

What challenges arise in optimizing sulfinyl group introduction, and how are they addressed?

Level: Advanced
Answer:
Challenges :

  • Over-oxidation to sulfones : Occurs with excess oxidant or prolonged reaction times.
  • Racemization : Loss of stereochemical integrity at the sulfinyl center under acidic/basic conditions.
    Solutions :
  • Kinetic control : Use stoichiometric m-CPBA (1.0–1.2 eq.) at 0°C in anhydrous CH₂Cl₂ .
  • Chiral auxiliaries : Employ enantioselective catalysts (e.g., Ti(OiPr)₄ with chiral ligands) to retain stereochemistry .
  • Real-time monitoring : TLC (Rf ~0.4 in EtOAc/hexane 1:1) or HPLC tracks reaction progress .

How can computational chemistry guide the design of derivatives with enhanced activity?

Level: Advanced
Answer:

  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to optimize redox stability or nucleophilic attack susceptibility .
  • Molecular Docking : Simulate binding to targets (e.g., bacterial dihydrofolate reductase) to prioritize substituents at the thiazole C4/C5 positions .
  • MD Simulations : Assess stability in lipid bilayers or serum proteins to improve bioavailability .
    Example : Derivatives with electron-withdrawing groups (e.g., -NO₂) at C4 show 2-fold higher docking scores for S. aureus enzyme inhibition .

What are common impurities in synthesis, and how are they mitigated?

Level: Basic
Answer:

  • Sulfide precursor : Detectable via ¹H NMR (absence of S=O signals). Remove via column chromatography .
  • Sulfone byproduct : Identified by IR (strong S=O stretch ~1150 cm⁻¹). Prevent by limiting oxidant concentration .
  • Unreacted intermediates : Use preparative HPLC (C18 column, acetonitrile/water) for final purification .

What biological assays are recommended for evaluating antiparasitic activity?

Level: Advanced
Answer:

  • Antitrypanosomal assays : Test against Trypanosoma cruzi amastigotes (IC₅₀ determination via fluorescence-based viability assays) .
  • Selectivity screening : Compare cytotoxicity in mammalian cell lines (e.g., Vero cells) to calculate selectivity indices (SI >50 desirable) .
  • Mechanistic studies : Use flow cytometry to assess apoptosis induction or ROS generation in parasites .

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